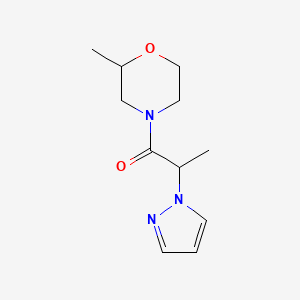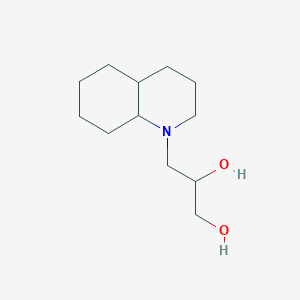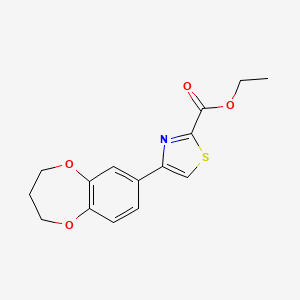
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP is a synthetic compound that belongs to the class of pyrazolones, which are known for their anti-inflammatory and analgesic properties. In
作用機序
The mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it has been proposed that it acts by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has also been found to selectively bind to cancer cells, which may be due to its chemical structure and the presence of functional groups that allow for specific interactions with cancer cells.
Biochemical and Physiological Effects:
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has been found to exhibit anti-inflammatory and analgesic effects in various animal models, indicating its potential use as a drug for the treatment of pain and inflammation. It has also been found to selectively bind to cancer cells, suggesting its potential use as a diagnostic tool for cancer. However, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one.
実験室実験の利点と制限
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in research studies. It has also been reported to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, the limitations of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one include its limited solubility in water, which may affect its bioavailability and the need for further research to fully understand its mechanism of action and physiological effects.
将来の方向性
There are several future directions for the study of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one. One potential direction is the development of new drugs for the treatment of pain and inflammation based on the anti-inflammatory and analgesic properties of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one. Another potential direction is the use of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells. Furthermore, the synthesis of other pyrazolone derivatives using 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one as a starting material may lead to the development of new compounds with potential applications in various fields. Finally, further research is needed to fully understand the mechanism of action and physiological effects of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one, which may lead to the development of new drugs and diagnostic tools.
合成法
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one involves the reaction of 2-methyl-4-chloromorpholine with 1-pyrazol-1-ylpropan-1-one in the presence of a base, such as potassium carbonate or sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one. This synthesis method has been reported in various research articles and is considered reliable.
科学的研究の応用
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has been found to have potential applications in various scientific research studies. It has been reported to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has also been studied for its potential use as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells. Furthermore, 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has been used in the synthesis of other compounds, such as pyrazolone derivatives, which have been studied for their potential applications in various fields, including medicine, agriculture, and materials science.
特性
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9-8-13(6-7-16-9)11(15)10(2)14-5-3-4-12-14/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVXEMURCFFALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)


![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)

